Aucubigenin

概要

説明

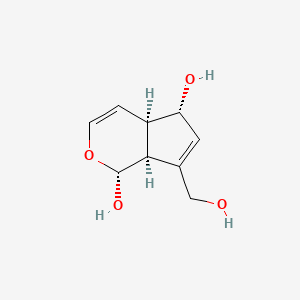

Aucubigenin is an aglycone derived from the iridoid glycoside aucubin. It is a naturally occurring compound found in various plant families, including Plantaginaceae, Scrophulariaceae, and Eucommiaceae. This compound is known for its diverse biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Aucubigenin is typically obtained through the enzymatic hydrolysis of aucubin. The process involves the use of specific enzymes that cleave the glycosidic bond in aucubin, releasing this compound. This method is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production of this compound involves the extraction of aucubin from plant sources, followed by its enzymatic hydrolysis. The extraction process often employs solvents like ethanol or methanol to isolate aucubin from plant tissues. The isolated aucubin is then subjected to enzymatic hydrolysis under controlled conditions to yield this compound .

化学反応の分析

Deglycosylation and Formation of Aucubigenin

This compound is primarily formed via enzymatic or acidic hydrolysis of aucubin, a glycoside. The reaction involves cleavage of the O-glycosidic bond between glucose and this compound, as shown:

This process is pH-dependent, with optimal degradation occurring in highly acidic environments (pH < 3.0). Half-lives of aucubin at varying pH levels are:

| pH | Half-Life (hours) | Source |

|---|---|---|

| 1.2 | 5.02 | |

| 1.6 | 5.78 | |

| 2.0 | 14.84 | |

| >3.0 | >7 days |

Deglycosylation is critical for biological activity, as the aglycone form penetrates cell membranes more effectively .

Stability and Reactivity in Acidic Conditions

This compound is unstable under strong acidic conditions, leading to structural decomposition:

-

Mechanism : Acidic environments cleave the cyclopentane-pyran ring system, generating blue-colored products via the Trim–Hill reaction .

-

Detection : The Trim–Hill reagent (acetic acid, CuSO₄·5H₂O, HCl) reacts with this compound to produce a blue color upon heating, confirming its presence .

Oxidation and Reduction Reactions

This compound participates in redox reactions:

-

Reduction : Slowly reduces Tollens’ reagent (AgNO₃) at cool temperatures and rapidly at 100°C, producing a silver mirror .

-

Oxidation Stability : Does not reduce Fehling’s solution or react with FeCl₃, indicating resistance to oxidation under these conditions .

Structural Characterization via Spectroscopy

Key spectral data for this compound identification:

-

NMR : ¹³C-NMR signals confirm the iridoid skeleton (C9H12O4), with cyclopentane and pyran rings in envelope conformations .

-

XRD : Monoclinic crystals (space group P2₁) with distinct cyclopentane-pyran ring geometry .

Fragmentation Pathways in Mass Spectrometry

MS/MS analysis reveals characteristic fragmentation patterns:

-

Primary Ions : m/z 165.05 ([M − H − glucose − phenolic acid]⁻) .

-

Aglycone Detection : Y₀⁻ ions at m/z 303.09–359.11 indicate cleavage of glycosidic bonds .

Biotransformation and Metabolic Pathways

In vivo, this compound undergoes further transformations:

-

Hepatic Metabolism : Phase II conjugation (glucuronidation/sulfation) enhances solubility for renal excretion .

-

Microbial Degradation : Gut microbiota may hydrolyze residual glycosides, amplifying systemic exposure .

This synthesis underscores this compound’s reactivity in biological and analytical contexts, with implications for its pharmacological applications.

科学的研究の応用

Biological Activities

Aucubigenin exhibits a range of biological properties that make it a compound of interest in pharmacological research. The following table summarizes its key activities:

Antibacterial Properties

Recent studies have highlighted this compound's antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential, especially when compared to its precursor, aucubin, which showed no activity against tested strains .

Anti-inflammatory Effects

This compound has been shown to significantly reduce inflammation by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This action is mediated through the blockade of NF-kB activation in mast cells, making it a candidate for treating chronic inflammatory conditions .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by modulating cell cycle proteins such as p21 and p53. These findings suggest its potential as an adjunct therapy in cancer management .

Nitrification Inhibition

This compound has been investigated for its role as a nitrification inhibitor in agricultural practices. Field trials have shown that it can reduce nitrogen loss from urine patches in pastures, thereby promoting sustainable agricultural practices .

Pest Deterrent

Research indicates that this compound may act as a deterrent to certain herbivores, potentially serving as a natural pesticide in crop management strategies. Its application could reduce reliance on synthetic chemicals in agriculture .

Wound Healing Study

A study involving ICR male mice demonstrated that a 0.1% solution of aucubin (and by extension this compound) significantly enhanced wound healing compared to control groups. The treatment resulted in reduced inflammation and increased collagen synthesis at the wound site .

Antioxidant Activity Assessment

In a comparative study, both aucubin and this compound were evaluated for their antioxidant capabilities using various assays. Results indicated that this compound possesses considerable antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

作用機序

Aucubigenin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways. The compound interacts with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its protective effects .

類似化合物との比較

Aucubin: The glycoside precursor of aucubigenin, known for its own biological activities.

Catalpol: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.

Loganin: An iridoid glycoside with neuroprotective and hepatoprotective effects.

Uniqueness of this compound: this compound is unique due to its aglycone structure, which allows it to undergo a wider range of chemical modifications compared to its glycoside counterparts. This structural flexibility enhances its potential for therapeutic applications and makes it a valuable compound for scientific research .

生物活性

Aucubigenin, an aglycone derived from the iridoid glycoside aucubin, has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily obtained through the deglycosylation of aucubin, which occurs in various plants belonging to families such as Scrophulariaceae, Plantaginaceae, and Rubiaceae . Its instability under acidic conditions leads to a significant reduction in its biological activity unless converted to its aglycone form .

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : this compound has shown significant antibacterial properties against various pathogens, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.0313 mg/mL .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pathways such as TLR4/NF-κB signaling in macrophages. This modulation promotes a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotypes .

- Antioxidant Properties : this compound exhibits strong antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress .

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and inflammation .

The mechanisms by which this compound exerts its effects are multifaceted:

- Inhibition of Inflammatory Signaling : this compound's ability to inhibit TLR4/NF-κB signaling pathways reduces the expression of pro-inflammatory cytokines and mediators .

- Enhancement of Antioxidant Defense : By enhancing the activity of endogenous antioxidant enzymes, this compound helps mitigate oxidative damage in cells .

- Modulation of Cell Signaling Pathways : this compound influences various signaling pathways that regulate cell survival, proliferation, and apoptosis, contributing to its therapeutic potential in conditions like cancer and neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various experimental models:

特性

IUPAC Name |

(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACWCXKATFIVFS-JQCXWYLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214496 | |

| Record name | Aucubigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64274-28-8 | |

| Record name | Aucubigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aucubigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。